Cas no 224818-27-3 (3-(pyrrolidin-3-yloxy)pyridine)
3-(pyrrolidin-3-yloxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Pyrrolidin-3-yloxy)-pyridine
- 3-pyrrolidin-3-yloxypyridine
- 3-(pyrrolidin-3-yloxy)pyridine
- ZIA81827
- AKOS005263763
- DCWKRPJLVIHGCZ-UHFFFAOYSA-N
- CHEMBL273218
- CS-0449782
- 3-(3-pyrrolidinyloxy)pyridine
- DTXSID60436225
- Z1095384991
- BDBM50088442
- PD120923
- EN300-108586
- 224818-27-3
- SB35588
- SCHEMBL6306148
- F2147-1456
- 3-(3-Pyrrolidinyloxy)pyridine, AldrichCPR
- 3-(3-Pyrrolidinyloxy)-pyridine
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- MDL: MFCD08688535
- Inchi: 1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2
- InChI Key: DCWKRPJLVIHGCZ-UHFFFAOYSA-N
- SMILES: O(C1C=NC=CC=1)C1CNCC1
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 34.2Ų
3-(pyrrolidin-3-yloxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0234-1g |
3-(Pyrrolidin-3-yloxy)-pyridine |
224818-27-3 | 97% | 1g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0234-5g |
3-(Pyrrolidin-3-yloxy)-pyridine |
224818-27-3 | 97% | 5g |
13500.84CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0234-500mg |
3-(Pyrrolidin-3-yloxy)-pyridine |
224818-27-3 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
| Chemenu | CM171403-1g |
3-(Pyrrolidin-3-yloxy)-pyridine |
224818-27-3 | 95% | 1g |
$464 | 2021-08-05 | |
| TRC | P221526-100mg |
3-(pyrrolidin-3-yloxy)pyridine |
224818-27-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P221526-500mg |
3-(pyrrolidin-3-yloxy)pyridine |
224818-27-3 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | P221526-1g |
3-(pyrrolidin-3-yloxy)pyridine |
224818-27-3 | 1g |
$ 570.00 | 2022-06-03 | ||
| Alichem | A029195008-1g |
3-(Pyrrolidin-3-yloxy)pyridine |
224818-27-3 | 95% | 1g |
$401.00 | 2023-09-02 | |
| Chemenu | CM171403-1g |
3-(Pyrrolidin-3-yloxy)-pyridine |
224818-27-3 | 95% | 1g |
$615 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005829-100mg |
3-(Pyrrolidin-3-yloxy)-pyridine |
224818-27-3 | 95% | 100mg |
$185 | 2024-07-28 |
3-(pyrrolidin-3-yloxy)pyridine Suppliers
3-(pyrrolidin-3-yloxy)pyridine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-(pyrrolidin-3-yloxy)pyridine
Introduction to 3-(pyrrolidin-3-yloxy)pyridine (CAS No. 224818-27-3)
3-(pyrrolidin-3-yloxy)pyridine, identified by its Chemical Abstracts Service (CAS) number 224818-27-3, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic derivative has garnered attention due to its structural versatility and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The compound’s unique combination of a pyridine ring linked to a pyrrolidin-3-yloxy moiety positions it as a promising candidate for further exploration in medicinal chemistry.
The structural framework of 3-(pyrrolidin-3-yloxy)pyridine consists of two key pharmacophoric regions: the pyridine ring, known for its ability to interact with biological targets such as enzymes and receptors, and the pyrrolidin-3-yloxy group, which contributes to the compound’s solubility and metabolic stability. This dual functionality has been exploited in various drug design strategies, particularly in the quest to develop small-molecule inhibitors with enhanced pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing molecules that can modulate central nervous system (CNS) disorders. The pyrrolidine scaffold, a common feature in many CNS-active drugs, has been extensively studied for its role in neurotransmitter receptor interactions. The incorporation of a pyridine moiety into this scaffold enhances the compound’s ability to cross the blood-brain barrier, making 3-(pyrrolidin-3-yloxy)pyridine a particularly intriguing candidate for neuropharmacological applications.
One of the most compelling aspects of 3-(pyrrolidin-3-yloxy)pyridine is its potential as a lead compound for the development of drugs targeting neurological and psychiatric disorders. Preclinical studies have suggested that derivatives of this compound may exhibit properties such as antipsychotic, anxiolytic, and antidepressant effects. These findings are supported by computational modeling studies that predict favorable binding affinities between 3-(pyrrolidin-3-yloxy)pyridine and key targets such as serotonin receptors (5-HT receptors) and dopamine D2 receptors.
The synthesis of 3-(pyrrolidin-3-yloxy)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions between halogenated pyridines and pyrrolidine derivatives, followed by purification techniques such as column chromatography. Advances in synthetic methodologies have enabled researchers to produce this compound with increasing efficiency, paving the way for larger-scale investigations.
Recent advancements in drug discovery technologies have also highlighted the importance of structure-activity relationship (SAR) studies in optimizing lead compounds like 3-(pyrrolidin-3-yloxy)pyridine. By systematically modifying various substituents on the pyridine and pyrrolidine rings, researchers can fine-tune the biological activity of the compound. For instance, introducing fluorine atoms or other electronegative groups can enhance binding affinity while minimizing off-target effects.
The pharmacological profile of 3-(pyrrolidin-3-yloxy)pyridine is further influenced by its metabolic stability. Unlike many CNS-active drugs that undergo rapid degradation by metabolic enzymes, this compound has demonstrated resistance to oxidative metabolism, suggesting a longer half-life in vivo. This characteristic is particularly advantageous for therapeutic applications where sustained drug levels are desired.
In addition to its potential in CNS drug development, 3-(pyrrolidin-3-yloxy)pyridine has shown promise in other therapeutic areas. For example, preclinical data suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes involved in cytokine production. These findings have opened up new avenues for research into inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The regulatory landscape surrounding the development and commercialization of drugs derived from 3-(pyrrolidin-3-yloxy)pyridine is also evolving. Regulatory agencies increasingly require comprehensive preclinical data demonstrating safety and efficacy before approving new therapeutics. This has driven innovation in non-clinical testing methods, including advanced imaging techniques and biomarker analysis, which provide deeper insights into drug mechanisms of action.
Future directions in research on 3-(pyrrolidin-3-yloxy)pyridine include exploring its potential as an intermediate in synthesizing more complex drug candidates. By leveraging biocatalysis or flow chemistry techniques, researchers can streamline synthetic pathways while reducing environmental impact. These green chemistry approaches align with broader industry trends toward sustainable drug development practices.
The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, and clinicians in unlocking the therapeutic potential of compounds like 224818-27-3. As our understanding of disease mechanisms continues to grow, so too does our capacity to design molecules that target them with precision.
In conclusion, 224818-27-3 represents a fascinating example of how structural innovation can lead to novel therapeutic opportunities. Its unique combination of pharmacophoric features makes it an attractive scaffold for further exploration in drug discovery programs aimed at treating neurological disorders among other diseases . With continued research efforts focused on optimizing its biological activity ,this compound holds great promise for improving patient outcomes worldwide .
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